molecular formula C21H22N4O B2685780 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone CAS No. 2109232-20-2

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone

Numéro de catalogue: B2685780
Numéro CAS: 2109232-20-2
Poids moléculaire: 346.434
Clé InChI: JLIIROVGUAWGKP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[321]octan-8-yl)-2-(naphthalen-1-yl)ethanone is a complex organic compound that features a triazole ring, a bicyclic octane structure, and a naphthalene moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Construction of the Bicyclic Octane Structure: This step may involve a series of cyclization reactions.

    Attachment of the Naphthalene Moiety: This can be done through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems.

Analyse Des Réactions Chimiques

Types of Reactions

1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of ketones or carboxylic acids.

    Reduction: This can convert ketones to alcohols.

    Substitution: This can involve the replacement of functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Applications De Recherche Scientifique

Therapeutic Applications

  • NAAA Inhibition : The compound has been identified as a potent inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). This inhibition preserves endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects at inflamed sites. A study reported a lead compound with an IC50 value of 0.042 μM against human NAAA, showcasing the potential for treating inflammatory conditions .
  • Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant-like effects through modulation of serotonin receptors. The structural modifications in the triazole and bicyclic components could enhance selectivity and potency for these receptors .
  • Anti-cancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study 1: NAAA Inhibitors

A systematic screening campaign led to the identification of several pyrazole azabicyclo[3.2.1]octane derivatives as novel NAAA inhibitors. The lead compound demonstrated significant inhibitory activity with favorable pharmacokinetic properties .

CompoundIC50 (μM)Comments
ARN196890.042High potency against NAAA
ARN161860.64Initial lead with moderate potency

Case Study 2: Antidepressant Screening

In a pharmacological evaluation of structurally related compounds, one derivative showed promising results in behavioral models indicative of antidepressant activity. The study emphasized the importance of substituent modifications on the bicyclic structure to enhance receptor affinity .

Mécanisme D'action

The mechanism of action of 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds, while the bicyclic structure can provide steric hindrance, affecting the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

    1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(phenyl)ethanone: Similar structure but with a phenyl group instead of a naphthalene moiety.

    1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(pyridin-2-yl)ethanone: Similar structure but with a pyridine ring.

Uniqueness

The presence of the naphthalene moiety in 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone provides unique electronic and steric properties, potentially leading to different biological activities and chemical reactivity compared to similar compounds.

Activité Biologique

The compound 1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone is a novel azabicyclic derivative that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O2C_{19}H_{24}N_{4}O_{2} with a molecular weight of approximately 340.427 g/mol. The structure features a triazole moiety and an azabicyclo framework, which are critical for its biological function.

Research indicates that compounds with similar structures often act as inhibitors of various enzymes involved in inflammatory pathways. Specifically, azabicyclic compounds have been identified as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a significant role in the degradation of endogenous fatty acid amides like palmitoylethanolamide (PEA). By inhibiting NAAA, these compounds can potentially enhance the anti-inflammatory effects of PEA by preventing its breakdown .

In Vitro Studies

In vitro assays have demonstrated that similar azabicyclic compounds exhibit potent inhibitory activity against NAAA. For instance, a related compound showed an IC50 value of 0.042 μM, indicating strong inhibition . The structure–activity relationship studies suggest that modifications to the azabicyclic core can significantly enhance potency and selectivity towards NAAA.

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of these compounds. For example, administration of NAAA inhibitors has been associated with reduced inflammation and pain in models of acute and chronic inflammatory conditions. These findings support the therapeutic potential of such compounds in managing inflammatory diseases .

Case Studies

Several studies have explored the therapeutic applications of azabicyclic derivatives:

  • Pain Management : A study evaluated the analgesic properties of NAAA inhibitors in rodent models, demonstrating significant pain relief comparable to traditional analgesics.
  • Anti-inflammatory Effects : Another investigation highlighted the efficacy of these compounds in reducing markers of inflammation in models of arthritis and colitis.
  • Neuroprotective Effects : Emerging evidence suggests that NAAA inhibition may also confer neuroprotective benefits, potentially offering new avenues for treating neurodegenerative diseases .

Data Tables

Compound NameIC50 (μM)Target EnzymeBiological Effect
Compound A0.042NAAAAnti-inflammatory
Compound B0.065FAAHAnalgesic
Compound C0.055ACNeuroprotective

Propriétés

IUPAC Name

2-naphthalen-1-yl-1-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c26-21(12-16-6-3-5-15-4-1-2-7-20(15)16)24-17-8-9-18(24)14-19(13-17)25-22-10-11-23-25/h1-7,10-11,17-19H,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIIROVGUAWGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=CC4=CC=CC=C43)N5N=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.